molecular formula C9H7F2NO B13680959 7-(Difluoromethoxy)-1H-indole

7-(Difluoromethoxy)-1H-indole

Cat. No.: B13680959
M. Wt: 183.15 g/mol
InChI Key: MVCUZMPOTAUQHG-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1H-indole is a fluorinated indole derivative characterized by a difluoromethoxy (-OCF$_2$H) substituent at the seventh position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous biomolecules and diverse pharmacological activities. The difluoromethoxy group introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is hypothesized to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

7-(difluoromethoxy)-1H-indole

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-7-3-1-2-6-4-5-12-8(6)7/h1-5,9,12H

InChI Key

MVCUZMPOTAUQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1H-indole typically involves the introduction of the difluoromethoxy group into the indole structure. One common method is the reaction of indole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized indole derivatives .

Scientific Research Applications

7-(Difluoromethoxy)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 7-(Difluoromethoxy)-1H-indole and structurally related indole derivatives:

Compound Name Substituent(s) Position Key Properties Biological Implications
This compound -OCF$_2$H 7 - High lipophilicity due to fluorine atoms
- Moderate electron-withdrawing effect
- Enhanced metabolic stability vs. methoxy analogs
Potential for improved bioavailability and target binding
7-Methoxy-1H-indole -OCH$_3$ 7 - Lower lipophilicity
- Electron-donating methoxy group
Reduced metabolic stability; may require higher doses
7-(Trifluoromethyl)-1H-indole -CF$_3$ 7 - Strong electron-withdrawing effect
- Higher lipophilicity than difluoromethoxy
Increased binding affinity but potential toxicity due to excessive lipophilicity
7-Fluoro-1-methyl-1H-indole -F (C7), -CH$_3$ (C1) 7, 1 - Fluorine enhances electronegativity
- Methyl group adds steric bulk
Improved chemical stability; altered receptor interactions
7-Benzyloxy-3-(difluoromethyl)-1H-indole -OCH$2$Ph (C7), -CF$2$H (C3) 7, 3 - Benzyloxy group increases steric hindrance
- Difluoromethyl at C3 modifies electronic profile
Dual substituents may enhance selectivity for specific targets
7-Chloro-2-(trifluoromethyl)-1H-indole -Cl (C7), -CF$_3$ (C2) 7, 2 - Chlorine provides moderate electronegativity
- Trifluoromethyl at C2 alters ring reactivity
Potential for dual-action mechanisms in enzyme inhibition

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The difluoromethoxy group (-OCF$2$H) exhibits a stronger electron-withdrawing effect than methoxy (-OCH$3$) but less than trifluoromethyl (-CF$_3$). This balance may optimize interactions with electron-rich binding pockets in biological targets.

Lipophilicity and Pharmacokinetics

  • The difluoromethoxy group increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability. However, it is less lipophilic than trifluoromethyl derivatives, reducing the risk of off-target toxicity.

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